molecular formula C14H15N3O B1530728 Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- CAS No. 195157-66-5

Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)-

Cat. No. B1530728
M. Wt: 241.29 g/mol
InChI Key: LBDZGKRFRHHISM-UHFFFAOYSA-N
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Description

Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)- is a chemical compound with the molecular formula C14H15N3O . It is also known by its CAS number 195157-66-5. This compound is used in various applications, including as a metabolite of Cyprodinil .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group) and a pyrimidine ring (a six-membered ring with two nitrogen atoms) which is substituted with a cyclopropyl group and a methyl group . The molecular weight of this compound is 241.2884 g/mol .

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives, related to "Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)-," have been investigated for their ability to inhibit aldose reductase (ALR2), a key enzyme implicated in diabetic complications. These compounds, particularly those bearing a phenol or catechol moiety, displayed significant inhibitory potency and exhibited antioxidant properties. The presence of phenol or catechol hydroxyls is crucial for the pharmacophoric recognition by the enzyme, suggesting the importance of these functionalities in drug design for diabetes management (La Motta et al., 2007).

Catalytic and Antifungal Activities

Compounds structurally related to "Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)-" have been synthesized and evaluated for their catalytic activities and potential antifungal properties. For instance, pyrazolo[1,5-a]pyrimidines derivatives demonstrated good antifungal abilities against several phytopathogenic fungi, indicating their potential as bioactive agents in agricultural applications (Zhang et al., 2016).

Molecular Switches and Sensor Design

Research into pyrimidine-based molecular switches has led to the development of reversible test strips for detecting analytes like fluoride and acetate ions in relation to aluminum ions. These studies highlight the potential of phenol-derived compounds in creating sensitive and reversible sensors for environmental and biological monitoring (Bhattacharyya et al., 2017).

Pharmacological Effects of Phenolic Compounds

The pharmacological effects of phenolic compounds, including antioxidant, anti-inflammatory, and neuroprotective activities, have been extensively reviewed. These compounds, found in various natural sources, play critical roles in preventing and treating numerous diseases, underscoring the importance of phenol derivatives in medicinal chemistry and pharmacology (Naveed et al., 2018).

properties

IUPAC Name

4-[(4-cyclopropyl-6-methylpyrimidin-2-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-8-13(10-2-3-10)17-14(15-9)16-11-4-6-12(18)7-5-11/h4-8,10,18H,2-3H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDZGKRFRHHISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894966
Record name 4-[(4-Cyclopropyl-6-methyl-2-pyrimidinyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)-

CAS RN

195157-66-5
Record name Phenol, 4-((4-cyclopropyl-6-methyl-2-pyrimidinyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195157665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Cyclopropyl-6-methyl-2-pyrimidinyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOL, 4-((4-CYCLOPROPYL-6-METHYL-2-PYRIMIDINYL)AMINO)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78E6RY5M6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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